4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-4-31-20-11-8-12-21-22(20)26(2)24(32-21)25-23(28)17-13-15-19(16-14-17)33(29,30)27(3)18-9-6-5-7-10-18/h8,11-16,18H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSDIILNFQIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexyl(methyl)sulfamoyl group through sulfonation and subsequent alkylation. The final step involves the formation of the ethoxy-methyl-dihydro-benzothiazolylidene moiety via a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases where current therapies are inadequate.
Industry: It may find applications in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, potentially altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of analogous compounds (e.g., ) reveal:
- Planar Geometry : The benzamide-benzothiazole system adopts a near-planar conformation, stabilized by intramolecular conjugation .
- Hydrogen Bonding : Sulfamoyl groups (target and ) form robust hydrogen bonds (N–H···O, S=O···H–N) with neighboring molecules, influencing crystal packing . In contrast, the 4-methylbenzamide in relies on weaker C–H···O interactions .
Software and Methodological Considerations
Structural comparisons rely on tools like:
- SHELXL : Used for refining crystal structures, ensuring accurate bond length/angle data (e.g., C–S bond lengths: ~1.76 Å in sulfamoyl derivatives) .
- WinGX/ORTEP : Facilitates visualization of anisotropic displacement parameters, critical for assessing thermal motion differences caused by substituent bulk .
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 473.61 g/mol. The structure features a cyclohexyl(methyl)sulfamoyl group attached to a benzamide ring, with an ethoxy-substituted benzothiazole moiety.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H27N3O4S |
| Molecular Weight | 473.61 g/mol |
| Purity | Typically 95% |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized to exhibit enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
- Receptor Modulation : It can alter receptor activity by binding to receptor sites, thus affecting signal transduction pathways.
Antimicrobial Activity
Research on related benzothiazole derivatives indicates potential antimicrobial properties . For example, compounds with similar structures have demonstrated effectiveness against various pathogens in vitro.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that the compound could possess similar properties.
Anticancer Potential
Benzothiazole derivatives are noted for their anticancer activities. Preliminary studies suggest that compounds with similar functional groups can induce apoptosis in cancer cells through various pathways.
Case Study: Anticancer Activity
In a study involving various benzothiazole derivatives, one compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer potential.
Anti-inflammatory Effects
Some thiazole-based compounds have shown anti-inflammatory effects in animal models. The proposed mechanism involves the inhibition of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Studies
| Compound | Model Used | Result |
|---|---|---|
| Thiazole Derivative A | EAE Model | Reduced inflammation markers |
| Thiazole Derivative B | CIA Model | Significant symptom relief |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
